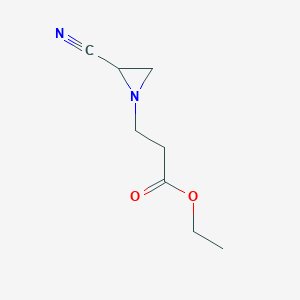![molecular formula C10H9NO2S B14456919 Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- CAS No. 69957-44-4](/img/structure/B14456919.png)
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-(methylsulfonyl)ethenyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with methylsulfonylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is used in several scientific research fields:
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in nucleophilic and electrophilic reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the ethenyl group.
Benzonitrile, 4-(methylthio)-: Contains a methylthio group instead of a methylsulfonyl group.
Benzonitrile, 4-(ethylsulfonyl)-: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is unique due to the presence of both the nitrile and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The ethenyl group further enhances its versatility in synthetic applications .
Propriétés
Numéro CAS |
69957-44-4 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
4-[(E)-2-methylsulfonylethenyl]benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+ |
Clé InChI |
OCMYULRMYODANI-VOTSOKGWSA-N |
SMILES isomérique |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)C#N |
SMILES canonique |
CS(=O)(=O)C=CC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


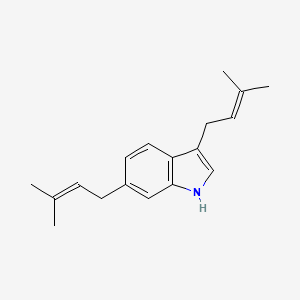

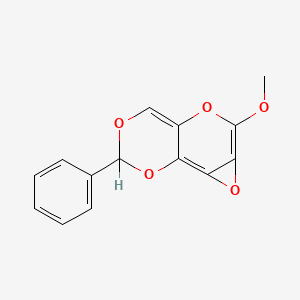
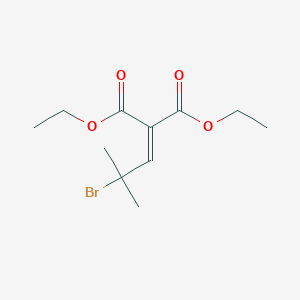
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
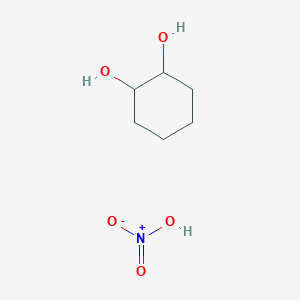
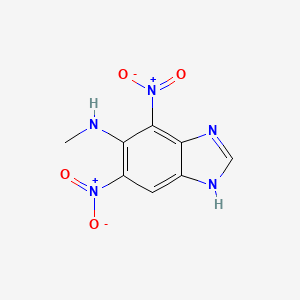
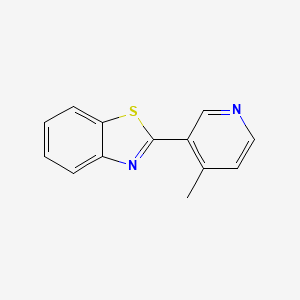
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
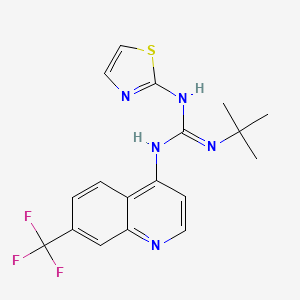
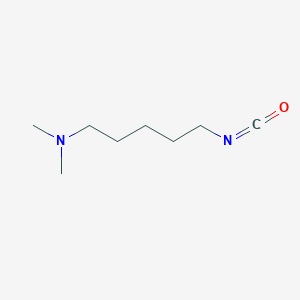

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
